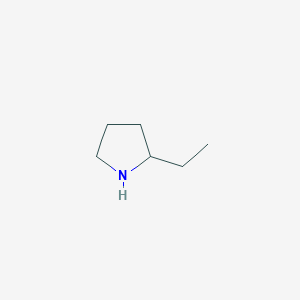

2-Ethylpyrrolidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZLDRUSMYBXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407335 | |

| Record name | 2-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-28-7 | |

| Record name | 2-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrrolidine is a saturated heterocyclic organic compound with the chemical formula C₆H₁₃N. As a derivative of pyrrolidine, a five-membered nitrogen-containing ring, it is a secondary amine. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, intended to serve as a valuable resource for professionals in research and drug development. The information presented is supported by available experimental data and established chemical principles.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These quantitative data provide a baseline for its handling, application in synthesis, and prediction of its behavior in various chemical environments.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1003-28-7 | [1] |

| Molecular Formula | C₆H₁₃N | [1] |

| Molecular Weight | 99.17 g/mol | [1] |

| Boiling Point | 122.1 °C at 760 mmHg | [2] |

| Density | 0.81 g/mL | [2] |

| Refractive Index (n_D²⁰) | 1.422 | [2] |

| Flash Point | 15.5 °C | [2] |

| pKa | 10.43 | [3] |

Table 2: Calculated Properties of this compound

| Property | Value | Source(s) |

| LogP (Octanol/Water Partition Coefficient) | 1.47720 | [2] |

| Vapor Pressure | 14.1 mmHg at 25 °C | [2] |

Chemical Reactivity and Common Reactions

As a secondary amine, this compound exhibits characteristic nucleophilic properties. The lone pair of electrons on the nitrogen atom makes it reactive towards a variety of electrophiles.

N-Alkylation

This compound can be readily N-alkylated by reacting it with alkyl halides, such as methyl iodide. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium salt.

General Reaction Scheme: R₂NH + R'-X → R₂R'N⁺HX⁻

N-Acylation

The nitrogen atom in this compound can also be acylated using acylating agents like acetyl chloride or acetic anhydride. This reaction results in the formation of an N-acylpyrrolidine derivative (an amide). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

General Reaction Scheme: R₂NH + R'-COCl → R₂N-COR' + HCl

Synthesis of this compound

While various methods for the synthesis of substituted pyrrolidines exist, a common approach involves the reduction of a suitable precursor. One potential synthetic route is the catalytic hydrogenation of 2-ethylpyrrole. This reaction involves the reduction of the aromatic pyrrole ring to the saturated pyrrolidine ring using a metal catalyst, such as rhodium on carbon (Rh/C), under a hydrogen atmosphere.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and complex multiplets for the protons on the pyrrolidine ring.

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for the two carbons of the ethyl group and the four carbons of the pyrrolidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 99). The fragmentation pattern will likely involve the loss of the ethyl group (M-29) and other characteristic fragments of the pyrrolidine ring.

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of a liquid organic compound.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Stand and clamp

-

Liquid paraffin or silicone oil

Procedure:

-

Fill the Thiele tube with liquid paraffin to a level just above the side arm.

-

Add a small amount of the this compound sample into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heat-transfer liquid is above the level of the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The liquid will begin to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Workflow for Boiling Point Determination:

Caption: Experimental workflow for determining the boiling point using a Thiele tube.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of an amine.

Apparatus and Reagents:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water

-

This compound sample

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Record the initial pH of the amine solution.

-

Begin adding the standardized HCl solution in small, known increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of acid added.

-

Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

-

Plot a titration curve of pH versus the volume of HCl added.

-

Determine the volume of HCl at the equivalence point (the point of steepest inflection).

-

The pKa is the pH at the half-equivalence point (the volume of HCl added is half of the equivalence point volume).

Logical Flow for pKa Determination:

Caption: Logical flow for the determination of pKa via potentiometric titration.

Safety and Handling

This compound is a flammable liquid with a low flash point. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of this compound. The tabulated data, descriptions of reactivity, and experimental protocols offer a solid foundation for its use in research and development. As with any chemical, a thorough understanding of its properties is essential for its safe and effective application.

References

A Technical Guide to the Physical Properties of 2-Ethylpyrrolidine

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethylpyrrolidine, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and includes detailed experimental protocols for the determination of these properties.

Core Physical and Chemical Properties

This compound is a cyclic amine with the chemical formula C₆H₁₃N.[1] Its physical characteristics are crucial for its application in various chemical syntheses and as a solvent. A summary of its key physical properties is presented in the table below.

| Property | Value | Units |

| Molecular Formula | C₆H₁₃N | |

| Molecular Weight | 99.17 | g/mol |

| Boiling Point | 122.1 | °C (at 760 mmHg) |

| Density | 0.81 | g/cm³ |

| Refractive Index | 1.422 | (at 20°C) |

| Vapor Pressure | 14.1 | mmHg (at 25°C) |

| logP (Octanol/Water) | 1.148 | |

| Water Solubility | log10WS = -1.53 |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a liquid compound such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] The capillary method is a common micro-technique for this determination.[3]

Apparatus:

-

Thermometer (-10 to 110°C range or higher)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner)

-

Stand and clamp

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.

-

Place the capillary tube, with its sealed end facing up, into the test tube containing the liquid sample.[4]

-

Attach the test tube to the thermometer using a rubber band or thread. Ensure the sample is level with the thermometer bulb.[4]

-

Clamp the thermometer assembly in a Thiele tube or oil bath, making sure the rubber band is above the level of the heating oil.[6]

-

Gently heat the side arm of the Thiele tube.[4] Convection currents will ensure uniform temperature distribution.[5]

-

Observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles exits the capillary tube. This indicates the liquid's vapor pressure has exceeded the external pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[4][6] Record this temperature.

Determination of Density

Density is the mass of a substance per unit volume.[7] For a liquid, it can be determined by measuring the mass of a known volume.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

Pipette or dropper

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.[8][9]

-

Carefully transfer a specific volume of this compound (e.g., 10 mL) into the graduated cylinder. Use a pipette for accuracy and read the volume from the bottom of the meniscus.[7]

-

Record the exact volume.

-

Place the graduated cylinder containing the liquid on the balance and record the mass.[8]

-

If the balance was not tared, subtract the mass of the empty cylinder to find the mass of the liquid.[9]

-

Calculate the density using the formula: Density = Mass / Volume.[7]

-

For improved accuracy, repeat the measurement with different volumes and calculate the average density.[7]

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe Refractometer

-

Dropper

-

Constant temperature water bath (optional, for precise measurements)

-

Solvent for cleaning (e.g., acetone or ethanol) and soft tissue paper

Procedure:

-

Ensure the prism surfaces of the Abbe refractometer are clean and dry. Clean with a suitable solvent and a soft tissue if necessary.[10]

-

Using a dropper, apply 2-3 drops of this compound onto the surface of the lower prism.[10]

-

Close the prisms together firmly.

-

Turn on the light source and look through the eyepiece.

-

Rotate the prism assembly using the coarse adjustment knob until the light and dark fields are visible in the eyepiece.[10]

-

Adjust the compensator dial to eliminate any color fringe at the border of the light and dark fields, resulting in a sharp, single line.

-

Use the fine adjustment knob to center the dividing line exactly on the crosshairs of the eyepiece.[10]

-

Read the refractive index value from the built-in scale.

-

If temperature control is required, circulate water from a constant temperature bath through the jackets surrounding the prisms.[10]

Workflow and Logical Relationships

The following diagram illustrates a standard workflow for the characterization of an unknown liquid sample by determining its fundamental physical properties. This logical progression ensures a systematic and comprehensive analysis.

References

- 1. 2-Ethyl-pyrrolidine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Synthesis of 2-Ethyl-pyrrolidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including many pharmaceuticals and natural products. The stereochemistry and substitution pattern of the pyrrolidine core are critical for its pharmacological activity, making the development of efficient and stereoselective synthetic methods a key focus in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 2-ethyl-pyrrolidine and its derivatives, offering detailed experimental protocols, quantitative data for comparison, and visual representations of synthetic workflows.

Core Synthetic Strategies

Several key strategies have emerged for the stereoselective synthesis of 2-ethyl-pyrrolidine and its derivatives. These methods can be broadly categorized into:

-

Asymmetric Synthesis using Chiral Auxiliaries: This approach utilizes a chiral auxiliary to direct the stereoselective addition of an ethyl group to a precursor molecule.

-

Reduction of Substituted Pyrroles and Pyrrolines: Catalytic hydrogenation of appropriately substituted pyrrole or pyrroline precursors provides a direct route to the saturated pyrrolidine ring.

-

Alkylation of Proline Derivatives: The readily available chiral pool starting material, proline, can be N-protected and subsequently alkylated at the C2 position.

-

Synthesis of Functionalized Derivatives: Methods have been developed for the synthesis of derivatives such as 2-aminomethyl-1-ethylpyrrolidine, which serve as important building blocks for more complex molecules.

I. Asymmetric Synthesis via Grignard Addition to N-tert-Butanesulfinyl Imines

A powerful and general method for the asymmetric synthesis of 2-substituted pyrrolidines involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, followed by in-situ cyclization. This method offers high levels of stereocontrol, directed by the chiral sulfinyl group.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Ethyl-N-(tert-butylsulfinyl)pyrrolidine

Materials:

-

(S)-N-tert-Butanesulfinamide

-

4-Chlorobutanal

-

Ethylmagnesium bromide (solution in THF)

-

Titanium (IV) ethoxide

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the N-tert-Butanesulfinyl Imine: To a solution of (S)-N-tert-butanesulfinamide (1.0 eq) in anhydrous DCM is added 4-chlorobutanal (1.1 eq) and titanium (IV) ethoxide (1.5 eq). The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC until completion. The mixture is then poured into an equal volume of saturated aqueous NaHCO₃ and stirred vigorously for 15 minutes. The resulting suspension is filtered through celite, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude N-tert-butanesulfinyl imine.

-

Grignard Addition and Cyclization: The crude imine is dissolved in anhydrous THF and cooled to -78 °C. A solution of ethylmagnesium bromide (2.0 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 3-4 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data

| Step | Product | Yield | Diastereomeric Ratio (d.r.) |

| 1 | (S,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide | ~85-95% | N/A |

| 2 | (S)-2-Ethyl-N-(tert-butylsulfinyl)pyrrolidine | 70-85% | >95:5 |

Synthetic Workflow

II. Synthesis of 2-Aminomethyl-1-ethylpyrrolidine via Reduction

A key derivative, 2-aminomethyl-1-ethylpyrrolidine, is a valuable intermediate in the synthesis of various pharmaceuticals. An effective method for its preparation is the reduction of 1-ethyl-2-nitromethylene pyrrolidine.

Experimental Protocol: Electrolytic Reduction of 1-Ethyl-2-nitromethylene pyrrolidine[1]

Apparatus:

-

H-type electrolytic cell with a sintered glass diaphragm or a beaker with a porous unglazed cylinder as a diaphragm.

-

Copper plate cathode.

-

Platinum disc anode.

Materials:

-

1-Ethyl-2-nitromethylene pyrrolidine

-

Methanol

-

Saturated aqueous sodium carbonate solution

-

Carbon dioxide gas

Procedure:

-

Cell Setup: The anode chamber is filled with a saturated aqueous sodium carbonate solution. The cathode chamber is filled with a mixture of a 2N aqueous sodium carbonate solution and methanol.

-

Pre-electrolysis: Carbon dioxide is passed through the catholyte solution while a pre-electrolysis is carried out for several minutes.

-

Electrolysis: 1-Ethyl-2-nitromethylene pyrrolidine is added to the cathode chamber. A constant current of 1 ampere is applied for approximately 2.5 hours with continuous stirring and passing of carbon dioxide through the catholyte at a temperature of 20-23 °C.[1]

-

Work-up: After the electrolysis is complete, the catholyte is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield oily 2-aminomethyl-1-ethylpyrrolidine.[1]

Quantitative Data

| Starting Material | Product | Yield |

| 1-Ethyl-2-nitromethylene pyrrolidine | 2-Aminomethyl-1-ethylpyrrolidine | 90-99%[1] |

Experimental Workflow

III. Synthesis from Proline Derivatives

L-proline is an inexpensive and readily available chiral starting material for the synthesis of enantiomerically pure 2-substituted pyrrolidines. The general strategy involves N-protection, followed by alkylation at the C2 position.

General Procedure: Alkylation of N-Boc-L-proline

Materials:

-

N-Boc-L-proline

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Ethyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: A solution of N-Boc-L-proline in anhydrous THF is cooled to -78 °C. A solution of LDA in THF is added dropwise, and the mixture is stirred at this temperature for 1-2 hours to ensure complete enolate formation.

-

Alkylation: Ethyl iodide is added to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for several hours and then slowly warm to room temperature.

-

Work-up: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

-

Purification and Deprotection: The crude product is purified by column chromatography. The N-Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield 2-ethyl-pyrrolidine.

Quantitative Data

| Starting Material | Product | Yield (Alkylation) |

| N-Boc-L-proline | N-Boc-2-ethyl-proline | Moderate to Good |

Note: The diastereoselectivity of the alkylation can be influenced by the reaction conditions and the specific protecting group used.

Logical Relationship Diagram

References

Chiral Pyrrolidine Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, catalytic applications, and therapeutic potential of chiral pyrrolidine derivatives, offering a critical resource for researchers, scientists, and professionals in drug development.

The pyrrolidine ring is a privileged heterocyclic scaffold, prominently featured in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its unique structural and electronic properties, coupled with the presence of stereogenic centers, make chiral pyrrolidine derivatives indispensable tools in modern organic synthesis and medicinal chemistry.[3][4] This technical guide provides a comprehensive overview of the core aspects of chiral pyrrolidine chemistry, focusing on synthetic strategies, catalytic applications, and their role in the development of novel therapeutic agents.

I. Asymmetric Synthesis of Chiral Pyrrolidines

The enantioselective synthesis of pyrrolidine derivatives is of paramount importance to access molecules with specific biological activities and catalytic properties.[5] Various strategies have been developed, broadly categorized into chiral pool synthesis and asymmetric catalysis.

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure natural products as starting materials.[6]

-

From Amino Acids: L-proline and its derivatives, such as pyroglutamic acid, are among the most common starting materials for the synthesis of chiral pyrrolidines.[1][7] Their inherent chirality and functional handles provide a robust platform for elaboration into more complex structures. For instance, (R)-pyrrolidine-3-carboxylic acid serves as a versatile building block for various biologically active molecules.[6]

-

From Carbohydrates and Other Natural Products: Sugars and other natural chiral molecules can be transformed into functionalized pyrrolidines through multi-step synthetic sequences.[1]

Asymmetric Catalysis

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral pyrrolidines, offering efficient and scalable routes.

-

Organocatalysis: The 2021 Nobel Prize in Chemistry highlighted the significance of organocatalysis, a field where proline and its derivatives have played a pivotal role.[1] Chiral pyrrolidine-based organocatalysts are highly effective in promoting a wide range of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions.[8][9][10][11] These catalysts typically operate via enamine or iminium ion intermediates.

-

Metal Catalysis: Chiral pyrrolidine derivatives are widely employed as ligands for transition metals in asymmetric catalysis.[12] These complexes can catalyze a variety of reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions, with high enantioselectivity.[1][13] For example, C2-symmetric 2,5-disubstituted pyrrolidines are privileged ligands in metal catalysis.[1][12]

-

Biocatalysis: Enzymes, such as imine reductases and engineered cytochromes P450, offer a green and highly selective approach to chiral pyrrolidines.[14][15] Biocatalytic methods can achieve high enantiomeric excess under mild reaction conditions.

A general workflow for the synthesis of chiral pyrrolidines, from starting materials to final products, is depicted below.

Caption: General workflow for the synthesis and application of chiral pyrrolidines.

II. Catalytic Applications of Chiral Pyrrolidine Derivatives

Chiral pyrrolidines are not only synthetic targets but also powerful catalysts and ligands that enable a myriad of asymmetric transformations.

Proline and its Derivatives in Organocatalysis

L-proline is often referred to as the "simplest enzyme" due to its ability to catalyze reactions with high stereoselectivity.[10] It activates substrates through the formation of nucleophilic enamine intermediates or electrophilic iminium ions.

The catalytic cycle of a proline-catalyzed aldol reaction is a classic example of enamine catalysis.

Caption: Simplified catalytic cycle of a proline-catalyzed aldol reaction.

Pyrrolidine-Based Ligands in Asymmetric Metal Catalysis

The C2-symmetry often found in 2,5-disubstituted pyrrolidines makes them highly effective chiral ligands in metal catalysis.[1] These ligands create a well-defined chiral environment around the metal center, enabling high levels of enantiocontrol in reactions such as the enantioselective addition of diethylzinc to aldehydes.[12][16]

III. Chiral Pyrrolidine Derivatives in Drug Discovery and Development

The pyrrolidine scaffold is a key structural feature in numerous FDA-approved drugs and biologically active natural products.[3][4] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space allow for precise interactions with biological targets.[4][17]

Pharmacological Activities

Chiral pyrrolidine derivatives have demonstrated a wide range of pharmacological activities, including:

-

Antiviral: As inhibitors of viral proteases and other key enzymes.[2][17]

-

Anticancer: By targeting various pathways involved in cell proliferation and metastasis.[17][18]

-

Central Nervous System (CNS) activity: Acting as receptor antagonists or enzyme inhibitors for the treatment of neurological disorders.[18][19]

-

Antidiabetic: As inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).[6]

Structure-Activity Relationships (SAR)

The stereochemistry of the pyrrolidine ring is often critical for biological activity. Different enantiomers or diastereomers of a drug candidate can exhibit significantly different potency, selectivity, and safety profiles.[4][17] For example, the orientation of substituents on the pyrrolidine ring can dictate whether a compound acts as an agonist or an antagonist at a specific receptor.[4]

The general process of utilizing chiral pyrrolidine derivatives in drug discovery is outlined below.

Caption: Workflow for drug discovery utilizing chiral pyrrolidine scaffolds.

IV. Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the synthesis and application of chiral pyrrolidine derivatives.

Table 1: Asymmetric Synthesis of Chiral Pyrrolidines

| Entry | Reaction Type | Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Reference |

| 1 | Aldol Reaction | L-proline (30 mol%) | Acetone and 4-nitrobenzaldehyde | (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one | 68 | 76 | [9] |

| 2 | Michael Addition | D-prolinamide derivative | Aldehyde and β-nitroalkene | γ-nitroaldehyde | Up to 99 | Up to 99 | [5] |

| 3 | [3+2] Cycloaddition | Cu(I)/chiral phosphine | Azomethine ylide and alkene | Substituted pyrrolidine | High | High | [20] |

| 4 | Intramolecular C-H Amination | Engineered Cytochrome P411 | Organic azide | Chiral pyrrolidine | Up to 74 | Up to 98 | [14][15] |

| 5 | Oxetane Desymmetrization | Chiral Phosphoric Acid | 3-substituted oxetane | 3,3-disubstituted pyrrolidine | Good to Excellent | Good to Excellent | [21] |

Table 2: Chiral Pyrrolidine Derivatives in Asymmetric Catalysis

| Entry | Reaction Type | Chiral Ligand/Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| 1 | Diethylzinc Addition | N-(2',2'-diphenyl-2'-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Benzaldehyde | (R)-1-phenylpropan-1-ol | 95 | 96 | [12] |

| 2 | Diethylzinc Addition | Chiral hydroxylated pyrrolidine derivative | Aromatic aldehydes | Secondary alcohols | High | Up to 95 | [16] |

| 3 | [4+2] Cycloaddition | Pyrrolidinyl Gold(I) Complex | Arylalkyne and alkene | Cycloadduct | - | 91:9 to 94:6 er | [22] |

V. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for Proline-Catalyzed Direct Asymmetric Aldol Reaction[9]

To a solution of the aldehyde (1.0 mmol) in a mixture of DMSO (4 mL) and acetone (1 mL) is added L-proline (0.3 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the specified time (typically 4-24 hours). Upon completion, the reaction is quenched with half-saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

Synthesis of N-Boc Protected (R)-pyrrolidine-3-carboxylic acid[6]

A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a mixture of dioxane and 1N sodium hydroxide. Di-tert-butyl dicarbonate dissolved in dioxane is then added at room temperature, and the mixture is stirred for 1.5 hours. Following the reaction, the mixture is diluted with ether, and the organic phase is washed with 1N NaOH. The aqueous layers are combined, acidified with cold 1N HCl, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the N-Boc protected product.

Reductive Amination for the Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors[19]

To a solution of the aldehyde intermediate in a suitable solvent (e.g., dichloroethane), the corresponding amine is added, followed by sodium triacetoxyborohydride (NaHB(OAc)₃). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired amine.

VI. Conclusion

Chiral pyrrolidine derivatives represent a cornerstone of modern organic and medicinal chemistry. The continuous development of novel and efficient synthetic methodologies, particularly in the realm of asymmetric catalysis, has significantly expanded the accessibility and diversity of these valuable compounds. Their proven success as catalysts, ligands, and pharmacophores underscores their immense potential for future applications in both academic research and industrial drug development. This guide has provided a comprehensive overview of the key aspects of chiral pyrrolidine chemistry, offering a valuable resource for scientists and researchers working in this dynamic field. The detailed synthetic protocols, tabulated quantitative data, and visualized workflows aim to facilitate a deeper understanding and practical application of the principles discussed.

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synth ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44193H [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. longdom.org [longdom.org]

- 12. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. escholarship.org [escholarship.org]

- 16. Chiral Pyrrolidine Derivatives as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes [jstage.jst.go.jp]

- 17. nbinno.com [nbinno.com]

- 18. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 19. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrrolidine synthesis [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Ethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Ethylpyrrolidine (CAS No. 1003-28-7). Due to the limited availability of experimentally verified spectra in public databases, this guide combines predicted data, information from similar compounds, and established spectroscopic principles to offer a robust analytical profile. This document is intended to support researchers in the identification, characterization, and quality control of this compound.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1003-28-7 |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol |

| Structure |  |

Mass Spectrometry

Mass spectrometry of this compound is expected to proceed through typical fragmentation pathways for cyclic amines. The molecular ion peak (M+) should be observed at m/z 99. The fragmentation is dominated by alpha-cleavage, leading to the loss of the ethyl group or ring opening.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 99 | [C₆H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 84 | [C₅H₁₀N]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage with loss of the ethyl radical (•C₂H₅) |

| 56 | [C₃H₆N]⁺ | Ring fragmentation |

| 43 | [C₂H₅N]⁺ | Further fragmentation of the pyrrolidine ring |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: For a volatile amine like this compound, direct injection of a diluted sample is typically sufficient.

-

Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the nitrogen atom and the alkyl substitution.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 60-65 |

| C5 | 45-50 |

| C3 | 30-35 |

| C4 | 20-25 |

| C1' | 25-30 |

| C2' | 10-15 |

Note: These are predicted values and may vary from experimental results.[1]

Experimental Protocol: ¹³C-NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

NMR Spectrometer Parameters:

-

Spectrometer: 400 MHz or higher field strength.

-

Nucleus: ¹³C.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound is expected to show complex multiplets due to spin-spin coupling between adjacent protons. The protons on the carbon adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

Table 3: Predicted ¹H-NMR Chemical Shifts and Multiplicities for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 2.8 - 3.2 | Multiplet |

| H5 | 2.6 - 3.0 | Multiplet |

| H1'a | 1.4 - 1.6 | Multiplet |

| H1'b | 1.2 - 1.4 | Multiplet |

| H3, H4, NH | 1.5 - 2.0 | Broad Multiplet |

| H2' | 0.8 - 1.0 | Triplet |

Note: These are predicted values and may vary from experimental results. The NH proton signal may be broad and its chemical shift can be concentration and solvent dependent.[2]

Experimental Protocol: ¹H-NMR Spectroscopy

Sample Preparation:

-

Dissolve 2-5 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

NMR Spectrometer Parameters:

-

Spectrometer: 400 MHz or higher field strength.

-

Nucleus: ¹H.

-

Pulse Program: Standard ¹H experiment (e.g., zg30).

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characteristic of a secondary cyclic amine. The key absorptions will be the N-H stretch, C-H stretches, and C-N stretch. The following data is based on the known spectrum of pyrrolidine and typical values for secondary amines.[3][4][5][6]

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 3500 | N-H Stretch (secondary amine) | Weak-Medium, Sharp |

| 2850 - 2960 | C-H Stretch (sp³ C-H) | Strong |

| 1450 - 1470 | CH₂ Bend | Medium |

| 1370 - 1380 | CH₃ Bend | Medium |

| 1020 - 1250 | C-N Stretch (aliphatic amine) | Weak-Medium |

| 665 - 910 | N-H Wag (secondary amine) | Broad, Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

FT-IR Spectrometer Parameters:

-

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a liquid organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational set of expected spectroscopic data and standardized protocols for the analysis of this compound. Researchers are encouraged to use this information as a baseline for their experimental work and to contribute experimentally verified data to public databases to enhance the collective understanding of this compound.

References

Navigating the Uncharted: A Technical Guide to the Presumed Safety and Handling of 2-Ethylpyrrolidine

This document provides an in-depth overview of the presumed hazards, handling precautions, and emergency procedures for 2-Ethylpyrrolidine, drawing upon data from analogous chemical structures. All quantitative data from related compounds are presented in structured tables for comparative analysis.

Presumed Hazard Identification and Classification

Based on the hazard profiles of related compounds, this compound is anticipated to be a flammable liquid that may cause severe skin burns, eye damage, and respiratory irritation. Ingestion and skin contact are likely to be harmful.

Comparative Hazard Statements for Related Compounds:

| Compound | Hazard Statements |

| 2-(Aminomethyl)-1-ethylpyrrolidine | Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[1] |

| N-Ethyl-2-pyrrolidone | Causes serious eye damage. May damage the unborn child. Suspected of damaging fertility.[2][3] Combustible liquid.[3] |

| Pyrrolidine | Highly flammable liquid and vapour. Harmful if swallowed or if inhaled. Causes severe skin burns and eye damage. Harmful to aquatic life.[4] |

Physical and Chemical Properties (Data from Related Compounds)

The precise physical and chemical properties of this compound are not documented in the available resources. However, data from related compounds can offer estimations.

| Property | 2-(Aminomethyl)-1-ethylpyrrolidine | N-Ethyl-2-pyrrolidone | Pyrrolidine |

| Molecular Formula | C₇H₁₆N₂ | C₆H₁₁NO[2][3] | C₄H₉N |

| Molecular Weight | 128.22 g/mol | 113.16 g/mol [2][5] | 71.12 g/mol |

| Boiling Point | 58-60 °C @ 16 mmHg | 212.5 °C @ 1013.25 hPa[6] | 87 - 88 °C @ 1,013 hPa[4] |

| Flash Point | 56 °C (closed cup) | 90.8 °C[6] | 3 °C |

| Density | 0.884 g/mL at 25 °C | 0.9930 @ 25°C[6] | 0.852 g/cm³ @ 25 °C[4] |

| Solubility | No data available | Soluble in water[6] | No data available |

Safe Handling and Storage

Given the anticipated hazards, stringent safety protocols are necessary when handling this compound.

3.1. Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Avoid all personal contact, including inhalation of vapors or aerosols.[4][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and chemical safety goggles or a face shield.[7]

-

Use only non-sparking tools and explosion-proof equipment.[1][8]

-

Ground and bond containers and receiving equipment to prevent static discharges.[1][3]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][3] No smoking should be permitted in the handling area.[1][3]

-

Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in the work area.[1]

3.2. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

-

Store locked up.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4]

-

The recommended storage temperature for N-Ethyl-2-pyrrolidone is 15-25 °C.[3][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles are required to protect against splashes.[7] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[7] Glove suitability and breakthrough time should be confirmed with the supplier. |

| Skin and Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact.[7] For larger quantities or splash risks, a P.V.C. apron may be appropriate.[4] |

| Respiratory Protection | Work should be conducted in a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7] |

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, provide artificial respiration.[10] Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][3] Seek immediate medical attention.[1] |

| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1] |

Fire-Fighting Measures

6.1. Extinguishing Media:

-

Suitable: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or sand.[1][4]

-

Unsuitable: A direct water jet may scatter and spread the fire.

6.2. Specific Hazards:

-

The vapor is likely flammable and may form explosive mixtures with air.[3][4]

-

Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][3][4]

6.3. Protective Actions for Fire-Fighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

-

Attack the fire from upwind to avoid hazardous vapors and toxic decomposition products.

-

Use water spray to cool fire-exposed containers.[11]

Accidental Release Measures

7.1. Personal Precautions:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[1]

-

Avoid breathing vapors, mist, or gas.[1]

-

Wear appropriate personal protective equipment.[1]

7.2. Environmental Precautions:

-

Prevent the substance from entering drains, surface water, or groundwater.[3]

7.3. Containment and Cleaning Up:

-

Absorb the spill with an inert material such as sand, silica gel, or universal binder.[3][8]

-

Collect the absorbed material into a suitable, closed container for disposal.[8]

-

Ventilate the affected area.[3]

Disposal Considerations

-

Dispose of contents and containers in accordance with local, regional, and national regulations.[1][6]

-

Waste materials are likely to be considered hazardous.

Experimental Protocols & Visualizations

Due to the lack of specific data for this compound, detailed experimental protocols for its safe handling cannot be provided. However, general logical workflows for laboratory safety are presented below.

References

- 1. fishersci.com [fishersci.com]

- 2. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. pt.tnjchem.com [pt.tnjchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. uni-muenster.de [uni-muenster.de]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. nj.gov [nj.gov]

Commercial Availability and Technical Guide for 2-Ethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrrolidine, a substituted pyrrolidine, represents a valuable building block for medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved drugs, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, its chemical properties, synthesis methodologies, and its potential applications in drug development, with a focus on the broader context of 2-alkylpyrrolidines.

Commercial Availability

This compound and its hydrochloride salt are available from a number of chemical suppliers specializing in research chemicals. The availability, purity, and pricing can vary, and it is recommended to contact the suppliers directly for the most current information. The following table summarizes publicly available data from various suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Tyger Scientific Inc. | This compound | 1003-28-7 | --- | 1 g | $439.20 |

| Synblock | This compound | 1003-28-7 | ≥ 98% | Contact for details | Contact for details |

| Pharmaffiliates | This compound | 1003-28-7 | High Purity | Contact for details | Contact for details |

| Guidechem | This compound | 1003-28-7 | --- | Contact for details | Contact for details |

Note: Prices and availability are subject to change. It is recommended to verify the information with the suppliers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical databases.[2]

| Property | Value |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol |

| CAS Number | 1003-28-7 |

| Boiling Point | 122.1 °C at 760 mmHg |

| Density | 0.81 g/cm³ |

| Flash Point | 15.5 °C |

| Refractive Index | 1.422 |

| LogP | 1.47720 |

Experimental Protocols: Synthesis of 2-Alkylpyrrolidines

General Protocol for the Synthesis of 2-Alkylpyrrolidines via Imine Reduction

Materials:

-

Appropriate γ-amino ketone or a precursor that can be converted to a cyclic imine.

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation).

-

Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran).

-

Acid catalyst (for imine formation, e.g., acetic acid).

-

Standard laboratory glassware and equipment for organic synthesis.

Procedure:

-

Imine Formation: The γ-amino ketone is dissolved in an anhydrous solvent. A catalytic amount of acid is added to facilitate the intramolecular cyclization to form the corresponding cyclic imine (a Δ¹-pyrroline derivative). The reaction is typically stirred at room temperature or gently heated until the formation of the imine is complete, which can be monitored by techniques such as TLC or GC-MS.

-

Reduction: The reaction mixture containing the cyclic imine is cooled in an ice bath. The reducing agent is then added portion-wise to control the reaction temperature.

-

Reaction Quench and Work-up: After the reduction is complete, the reaction is quenched by the slow addition of water or a dilute acid solution. The organic solvent may be removed under reduced pressure.

-

Extraction and Purification: The aqueous solution is made basic, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by distillation or column chromatography to yield the desired 2-alkylpyrrolidine.

Role in Drug Development and Biological Activity

The pyrrolidine ring is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4][5] While specific biological activity data for this compound is scarce in publicly available literature, the investigation of other 2-alkylpyrrolidine derivatives provides valuable insights into the potential of this structural motif.

For instance, certain 2-alkylpyrrolidine alkaloids have demonstrated significant biological activities, including cytolysis and antifungal effects.[4] Furthermore, the introduction of substituents on the pyrrolidine ring can significantly influence the pharmacological profile. Structure-activity relationship (SAR) studies on various pyrrolidine-containing compounds have shown that modifications to the ring and its substituents can modulate binding affinity and selectivity for various biological targets, such as G-protein coupled receptors.[6]

The lipophilicity and three-dimensional shape imparted by the 2-ethyl group can influence a molecule's ability to cross cell membranes and interact with protein binding pockets. These are critical considerations in the design of new therapeutic agents, particularly for central nervous system (CNS) targets where blood-brain barrier penetration is a key factor.[7]

Conclusion

This compound is a commercially available building block with potential for application in the synthesis of novel bioactive molecules. While direct biological data on this specific compound is limited, the well-established importance of the pyrrolidine scaffold in medicinal chemistry suggests that this compound and its derivatives are of interest for further investigation. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this compound in their research endeavors.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indiamart.com [indiamart.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 6. benchchem.com [benchchem.com]

- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Backbone of Modern Medicine: A Technical Guide to Key Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the bedrock of medicinal chemistry, with an overwhelming majority of all biologically active molecules incorporating at least one heterocyclic ring.[1] Their prevalence stems from their ability to present a diverse array of three-dimensional structures and functionalities, enabling precise interactions with biological targets. This in-depth technical guide provides a comprehensive overview of five of the most pivotal heterocyclic scaffolds in synthetic and medicinal chemistry: pyridine, pyrimidine, indole, quinoline, and thiophene. We will delve into their prevalence in pharmaceuticals, key physicochemical properties, detailed synthetic protocols, and the biological pathways they modulate.

The Ubiquity of Heterocycles in Approved Pharmaceuticals

Nitrogen-containing heterocycles are particularly prominent in the landscape of FDA-approved drugs.[2][3] An analysis of drugs approved between 2013 and 2023 revealed that a staggering 82% contain at least one nitrogen heterocycle.[4] This underscores the immense value medicinal chemists place on these scaffolds for their ability to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

The following table summarizes the prevalence and key physicochemical properties of drugs containing the five core scaffolds discussed in this guide. This data is invaluable for understanding the drug-like chemical space occupied by these heterocycles.

| Heterocyclic Scaffold | Prevalence in FDA-Approved Drugs (2014-2023)[6] | Representative Drugs & Their Properties |

| Pyridine | Most frequent N-heterocycle (54 drugs) [6][7] | Amlodipine (Calcium Channel Blocker): MW: 408.88 g/mol , logP: 3.0, pKa: 5.0Imatinib (Kinase Inhibitor): MW: 493.6 g/mol , logP: 3.8, pKa: 8.1 |

| Pyrimidine | Fifth most frequent N-heterocycle (25 drugs) [6] | Imatinib (Kinase Inhibitor): MW: 493.6 g/mol , logP: 3.8, pKa: 8.1Rosuvastatin (HMG-CoA Reductase Inhibitor): MW: 481.5 g/mol , logP: 1.4, pKa: 4.6 |

| Indole | Seventh most frequent N-heterocycle (21 drugs) [6] | Sumatriptan (5-HT Receptor Agonist): MW: 295.4 g/mol , logP: -0.5, pKa: 9.6Indomethacin (NSAID): MW: 357.8 g/mol , logP: 3.1, pKa: 4.5 |

| Quinoline | Frequent scaffold in antimalarials and kinase inhibitors | Chloroquine (Antimalarial): MW: 319.9 g/mol , logP: 4.6, pKa: 10.2, 8.4Cabozantinib (Kinase Inhibitor): MW: 501.5 g/mol , logP: 4.2, pKa: 6.3, 2.7 |

| Thiophene | A key scaffold in numerous blockbuster drugs | Clopidogrel (Antiplatelet): MW: 321.8 g/mol , logP: 3.8, pKa: 4.5Olanzapine (Antipsychotic): MW: 312.4 g/mol , logP: 2.7, pKa: 7.4, 5.0 |

Pyridine: The Versatile Nucleus

The pyridine ring, an isostere of benzene, is a fundamental building block in medicinal chemistry. Its nitrogen atom provides a site for hydrogen bonding and alters the electronic properties of the ring, influencing its interactions with biological targets. Pyridine-containing drugs span a wide range of therapeutic areas, including cardiovascular disease, cancer, and infectious diseases.[8][9]

Experimental Protocols for Pyridine Synthesis

a) Hantzsch Dihydropyridine Synthesis

This multicomponent reaction provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[10][11][12]

Protocol for the Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate:

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.

-

Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the product often precipitates. The solid is collected by filtration and washed with cold ethanol.

-

Purification: The crude product can be recrystallized from ethanol to yield the pure dihydropyridine.

-

Aromatization (Oxidation): The dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN).

b) Guareschi-Thorpe Pyridine Synthesis

This method is a versatile approach to constructing substituted pyridines.

Protocol for the Synthesis of a Substituted 2-Pyridone:

-

Reaction Setup: Combine a cyanoacetamide (1.0 eq) and a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol.

-

Base Catalysis: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Pyrimidine: A Cornerstone of Life and Medicine

The pyrimidine scaffold is of immense biological importance, forming the core of the nucleobases cytosine, thymine, and uracil.[10] This inherent biological relevance has made it a highly privileged scaffold in drug discovery, leading to a plethora of drugs with diverse therapeutic applications, including anticancer, antiviral, and antibacterial agents.[13]

Experimental Protocols for Pyrimidine Synthesis

a) Biginelli Reaction

This one-pot, three-component reaction is a classic and efficient method for the synthesis of dihydropyrimidinones, which can be further modified.[14][15]

Protocol for the Synthesis of Monastrol:

-

Reaction Setup: In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.[16]

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.[16]

-

Reaction Conditions: Heat the mixture to reflux for 12-24 hours.[16]

-

Work-up: Cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by filtration and wash with cold ethanol.

-

Purification: The crude product can be recrystallized from ethanol to yield pure Monastrol.[16]

-

Characterization: The product can be characterized by melting point determination, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.[17][18]

b) Synthesis from 1,3-Dicarbonyl Compounds

A general and widely used method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.

Protocol for the Synthesis of a 2-Substituted Pyrimidine:

-

Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride salt (1.0 eq) in a suitable solvent like ethanol.

-

Base Addition: Add a base, such as sodium ethoxide or sodium hydroxide, to neutralize the hydrochloride and facilitate the condensation.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Indole: A Privileged Scaffold in Neuro- and Cancer Therapeutics

The indole nucleus is a prominent feature in a vast number of natural products and pharmaceuticals, most notably in neurotransmitters like serotonin and in many anticancer and antiviral drugs.[19][20][21] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore.

Experimental Protocols for Indole Synthesis

a) Fischer Indole Synthesis

This is one of the oldest and most reliable methods for synthesizing indoles from arylhydrazines and carbonyl compounds.[2][13][22][23][24]

Protocol for the Synthesis of 2-Phenylindole:

-

Formation of Hydrazone: In a flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours to form the phenylhydrazone.

-

Cyclization: Add a Lewis acid catalyst, such as zinc chloride or polyphosphoric acid, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 150-180°C for 1-3 hours.

-

Work-up: Cool the reaction mixture and pour it into ice-water. The crude product will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2-phenylindole.

b) Leimgruber-Batcho Indole Synthesis

This two-step method is particularly useful for the synthesis of indoles that are unsubstituted at the 2- and 3-positions.[8][10][11][15][25]

Protocol for the Synthesis of Indole:

-

Enamine Formation: In a flask, combine o-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), and pyrrolidine (0.2 eq).[15]

-

Reaction Conditions (Enamine): Heat the mixture at reflux for 2-4 hours. The progress can be monitored by the formation of a deep red color.[15]

-

Reductive Cyclization: Cool the reaction mixture and dilute with a solvent like methanol. Add a reducing agent, such as Raney nickel and hydrazine hydrate, or palladium on carbon and hydrogen gas.[15]

-

Reaction Conditions (Cyclization): Stir the mixture at room temperature or with gentle heating until the reaction is complete (disappearance of the red color).

-

Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Quinoline: A Historic Scaffold with Modern Applications

The quinoline scaffold is famously known for its presence in the antimalarial drug quinine. It continues to be a crucial pharmacophore in the development of new antimalarial, anticancer, and antibacterial agents.

Experimental Protocols for Quinoline Synthesis

a) Combes Quinoline Synthesis

This method allows for the synthesis of 2,4-disubstituted quinolines from anilines and 1,3-diketones.[1][26][27][28][29]

Protocol for the Synthesis of 2,4-Dimethylquinoline:

-

Reaction Setup: In a flask, mix aniline (1.0 eq) and acetylacetone (1.1 eq).

-

Acid Catalysis: Slowly add concentrated sulfuric acid with cooling.

-

Reaction Conditions: Heat the mixture to 100-120°C for 1-2 hours.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

-

Purification: Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent. The crude product can be purified by distillation or column chromatography.

b) Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][3][4][30][31]

Protocol for the Synthesis of 2-Methylquinoline (Quinaldine):

-

Reaction Setup: In a flask, combine aniline (1.0 eq) with concentrated hydrochloric acid. Cool the mixture in an ice bath.

-

Reagent Addition: Slowly add crotonaldehyde (1.2 eq) to the cooled mixture.[4]

-

Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours.

-

Work-up and Purification: After cooling, make the solution alkaline with sodium hydroxide. The product can then be isolated by steam distillation followed by extraction and further purification by distillation.[31]

Thiophene: The Sulfur-Containing Powerhouse

Thiophene is a five-membered, sulfur-containing aromatic heterocycle. Its derivatives are found in numerous blockbuster drugs and exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[7]

Experimental Protocols for Thiophene Synthesis

a) Paal-Knorr Thiophene Synthesis

This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[7][25][32][33][34]

Protocol for the Synthesis of 2,5-Dimethylthiophene:

-

Reaction Setup: In a flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) with a sulfurizing agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.5 eq).[7]

-

Solvent: Add an inert solvent like toluene or xylene.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen sulfide.[32]

-

Work-up: Cool the reaction mixture and filter to remove any solids. Wash the filtrate with a sodium bicarbonate solution and then with water.

-

Purification: Dry the organic layer, remove the solvent, and purify the product by distillation.[7]

b) Gewald Aminothiophene Synthesis

This multicomponent reaction is a highly efficient method for the synthesis of 2-aminothiophenes.[35][36][37][38]

Protocol for the Synthesis of a Substituted 2-Aminothiophene:

-

Reaction Setup: In a flask, combine a ketone or aldehyde with an activated methylene group (1.0 eq), an α-cyanoester (e.g., ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a solvent such as ethanol or DMF.[37][38]

-

Base Catalysis: Add a catalytic amount of a base, such as morpholine or triethylamine.[37]

-

Reaction Conditions: Heat the mixture to 50-70°C for 1-3 hours.

-

Work-up: Cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Purification: The crude product can be washed with a cold solvent (e.g., ethanol) and dried. If necessary, it can be further purified by recrystallization.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs containing these heterocyclic scaffolds are exerted through their interaction with specific biological pathways. Below are examples of key signaling pathways modulated by drugs containing these core structures, visualized using the DOT language for Graphviz.

EGFR Signaling Pathway and its Inhibition by Quinoline-based Kinase Inhibitors

Many quinoline-based anticancer drugs, such as Gefitinib and Erlotinib, function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.

B-Raf/MEK/ERK Pathway and Pyrimidine-based Inhibitors

Mutations in the B-Raf kinase are common in many cancers. Pyrimidine-containing drugs like Dabrafenib are potent inhibitors of mutant B-Raf.

Experimental Protocols for Biological Assays

Evaluating the biological activity of newly synthesized heterocyclic compounds is a critical step in the drug discovery process. The following are detailed protocols for common assays relevant to the therapeutic areas discussed.

a) MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[9][28][31][39]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

b) Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay is the gold standard for determining the antibacterial or antifungal activity of a compound.[6][17][23][25][40]

Protocol:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

c) In Vitro Kinase Inhibition Assay (e.g., for EGFR or B-Raf)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.[5][10][11][15][22][29][33][34][36][38][41][42][43]

Protocol (using ADP-Glo™ as an example):

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

-

Enzyme and Substrate Addition: Add the kinase (e.g., recombinant EGFR or B-Raf) and its specific substrate (e.g., a peptide or inactive kinase) to the wells.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.